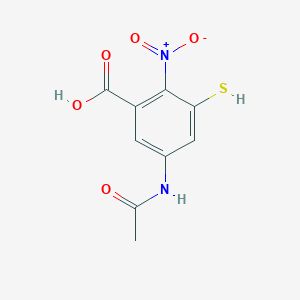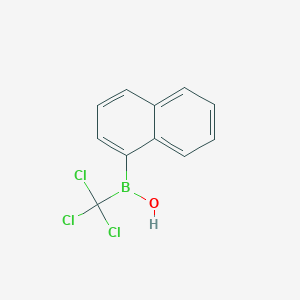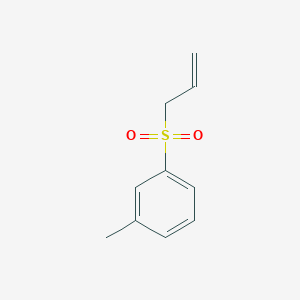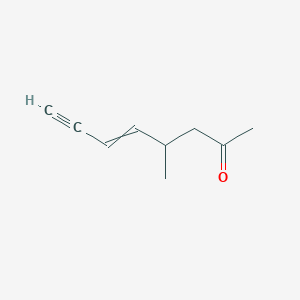![molecular formula C17H27N B14516872 1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine CAS No. 62687-72-3](/img/structure/B14516872.png)
1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine is a chemical compound that features a piperidine ring attached to a propyl chain, which is further connected to a tetrahydroindenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine typically involves the following steps:
Formation of the Tetrahydroindenyl Intermediate: The starting material, 2,3,4,7-tetrahydro-1H-indene, is prepared through hydrogenation of indene under specific conditions.
Alkylation Reaction: The tetrahydroindenyl intermediate is then subjected to an alkylation reaction with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-2,3,4,7-tetrahydro-1H-indene.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the chlorine atom with piperidine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It serves as a probe in biological studies to understand receptor-ligand interactions and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,3,4,7-Tetrahydro-1H-indene: A precursor in the synthesis of the target compound.
1-(3-Chloropropyl)-2,3,4,7-tetrahydro-1H-indene: An intermediate in the synthetic route.
Piperidine: A common structural motif in many pharmaceutical compounds.
Uniqueness: 1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine is unique due to its combination of a piperidine ring and a tetrahydroindenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62687-72-3 |
|---|---|
Fórmula molecular |
C17H27N |
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
1-[3-(2,3,4,7-tetrahydro-1H-inden-1-yl)propyl]piperidine |
InChI |
InChI=1S/C17H27N/c1-4-12-18(13-5-1)14-6-8-16-11-10-15-7-2-3-9-17(15)16/h2-3,16H,1,4-14H2 |
Clave InChI |
BYDZXAAGIWMZQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCC2CCC3=C2CC=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


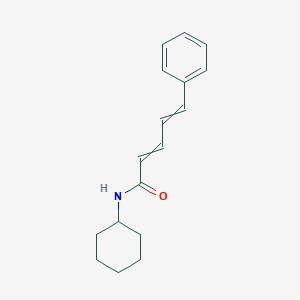
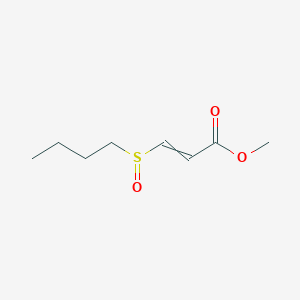

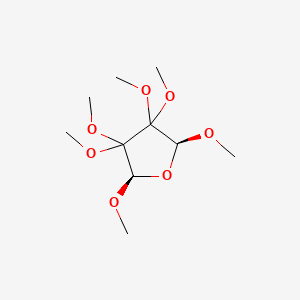

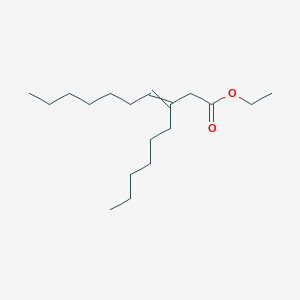
![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
